Teniloxazine
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Overview
Description
Initially investigated as a neuroprotective and nootropic agent for the treatment of cerebrovascular insufficiency in the 1980s, it was ultimately developed and approved as an antidepressant . Teniloxazine acts as a potent norepinephrine reuptake inhibitor, with fair selectivity over the serotonin and dopamine transporters, and also behaves as an antagonist of the 5-HT2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teniloxazine involves several key steps:
Amide Formation: The reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and Chloroacetylchloride forms an intermediate compound.
Ring Closure: In the presence of sodium metal, the ring morpholine is closed.
Lactam Reduction: Using lithium aluminium hydride, the lactam is reduced to form 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholine.
Urethane Formation: Treatment with Ethyl chloroformate gives the urethane.
Industrial Production Methods: Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in intermediates during synthesis.
Substitution: Substitution reactions are common, especially in the formation of intermediates where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Reagents such as chloroacetylchloride and ethyl chloroformate are used in substitution reactions.
Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process.
Scientific Research Applications
Chemistry: As a norepinephrine reuptake inhibitor, Teniloxazine is used in research to study neurotransmitter pathways and their modulation.
Biology: It is used to investigate the effects of norepinephrine on various biological processes, including mood regulation and cognitive function.
Medicine: this compound is primarily used as an antidepressant.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is associated with improved mood and cognitive function. Additionally, this compound acts as an antagonist of the 5-HT2A receptor, which may contribute to its antidepressant effects .
Comparison with Similar Compounds
- Bifemelane
- Indeloxazine
- Viloxazine
Comparison:
- Bifemelane: Like Teniloxazine, Bifemelane is used as an antidepressant and has neuroprotective properties. it primarily acts as a serotonin reuptake inhibitor.
- Indeloxazine: This compound also has antidepressant and neuroprotective effects but differs in its chemical structure and specific receptor targets.
- Viloxazine: Similar to this compound, Viloxazine is a norepinephrine reuptake inhibitor. Viloxazine has been more widely studied for its use in treating Attention Deficit Hyperactivity Disorder (ADHD) in addition to depression .
This compound’s unique combination of norepinephrine reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds, offering a distinct pharmacological profile.
Properties
CAS No. |
62473-79-4 |
---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2 |
InChI Key |
OILWWIVKIDXCIB-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Synonyms |
sufoxazine teniloxazine Y 8894 Y-8894 |
Origin of Product |
United States |
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